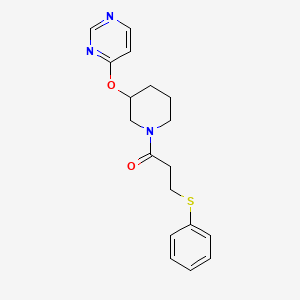

3-(Phenylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-phenylsulfanyl-1-(3-pyrimidin-4-yloxypiperidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c22-18(9-12-24-16-6-2-1-3-7-16)21-11-4-5-15(13-21)23-17-8-10-19-14-20-17/h1-3,6-8,10,14-15H,4-5,9,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHXOOPGQGXQIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCSC2=CC=CC=C2)OC3=NC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is functionalized to introduce the pyrimidin-4-yloxy group.

Thioether Formation: The phenylthio group is introduced through a nucleophilic substitution reaction, where a phenylthiol reacts with an appropriate electrophilic intermediate.

Final Coupling: The functionalized piperidine and the phenylthio intermediate are coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 3-(Phenylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one. For instance:

- Cytotoxicity against MCF-7 cells : Compounds with similar structures demonstrated significant cytotoxic effects on human breast cancer cell lines, suggesting that modifications in this class can enhance therapeutic efficacy .

Neuropharmacological Effects

Compounds containing piperidine and pyrimidine structures have been investigated for their neuropharmacological effects:

- Serotonin Receptor Modulation : Certain derivatives have shown affinity for serotonin receptors, indicating potential use in treating mood disorders .

Case Study 1: Anticancer Activity

A study evaluated a series of compounds based on the phenylthio-propanone scaffold for their cytotoxic effects on MCF-7 breast cancer cells. The results indicated that modifications to the piperidine and phenyl groups could significantly enhance cytotoxicity compared to standard treatments like Tamoxifen .

Case Study 2: Neuropharmacological Properties

Research into piperidine derivatives has revealed their potential as selective serotonin reuptake inhibitors (SSRIs). The incorporation of a pyrimidine moiety was found to improve receptor binding affinity and selectivity, suggesting applications in treating depression and anxiety disorders .

Mechanism of Action

The mechanism of action of 3-(Phenylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ primarily in substituents attached to the propan-1-one core. Key examples include:

Key Observations :

- Lipophilicity : The phenylthio group in the target compound enhances membrane permeability compared to hydroxyl or pyridinyl groups in analogs .

- Target Binding : The pyrimidinyloxy-piperidinyl moiety may facilitate interactions with ATP-binding pockets in kinases, unlike furan or pyridinyl substituents .

Physicochemical Properties

Implications : The target compound’s low solubility may limit bioavailability, necessitating formulation adjustments compared to more polar analogs .

Biological Activity

3-(Phenylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves several key steps, including:

- Formation of the Phenylthio Group : This is achieved by reacting phenylthiol with an appropriate halide under basic conditions.

- Introduction of the Pyrimidin-4-yloxy Group : This step involves the reaction of a pyrimidine derivative with a suitable leaving group.

- Formation of the Piperidin-1-yl Group : The piperidine derivative is reacted with an electrophile to complete the synthesis.

These methods can be optimized for industrial production to enhance yield and purity, often employing catalysts and controlled reaction conditions.

Antimicrobial and Antiviral Properties

Research indicates that compounds similar to this compound exhibit a broad spectrum of antiviral activity. For instance, derivatives containing similar structural motifs have shown effectiveness against viruses such as HIV and HSV-1 in vitro, demonstrating moderate protection levels .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. Notably, derivatives based on the β-aryl-β-mercapto ketones scaffold have demonstrated significant cytotoxic effects against cancer cell lines, particularly MCF-7 (human breast cancer cells). These studies reveal that modifications in structure can lead to enhanced efficacy compared to established treatments like Tamoxifen .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The phenylthio group may interact with enzymes and receptors, while the pyrimidinyl and piperidinyl groups modulate binding affinity and specificity. Such interactions can influence various biological pathways, leading to observed therapeutic effects .

Research Findings

Case Studies

Several case studies have highlighted the compound's potential:

- Antiviral Screening : A set of derivatives was synthesized and screened for antiviral activity, showing promising results against several viruses, including HIV. The study emphasized structural modifications that enhance antiviral efficacy.

- Cytotoxicity Evaluation : In vitro tests on various cancer cell lines demonstrated that certain derivatives exhibited significantly higher cytotoxicity compared to standard chemotherapeutic agents, suggesting a viable alternative for cancer treatment.

Q & A

What are the key considerations for optimizing the multi-step synthesis of 3-(Phenylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one?

Basic Synthesis Question

Optimization requires addressing:

- Stepwise purity checks : Use HPLC or LC-MS after each reaction step to monitor intermediate purity and adjust purification methods (e.g., column chromatography or recrystallization) .

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can enhance coupling efficiency in piperidine-pyrimidine bond formation .

- Solvent optimization : Polar aprotic solvents like DMF or acetonitrile improve solubility for nucleophilic substitution reactions involving the pyrimidin-4-yloxy group .

- Yield improvement : Use microwave-assisted synthesis or flow chemistry to reduce reaction times and byproduct formation .

How can researchers validate the structural integrity of this compound?

Basic Characterization Question

Combine analytical techniques:

- NMR spectroscopy : Confirm stereochemistry and substituent positions via ¹H/¹³C NMR, focusing on piperidine ring protons (δ 3.0–4.0 ppm) and pyrimidine carbons (δ 160–170 ppm) .

- X-ray crystallography : Resolve crystal packing and bond angles, particularly for the propan-1-one moiety and phenylthio group interactions .

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C₁₉H₂₀N₄O₂S) with <2 ppm error .

What in vitro assays are suitable for preliminary evaluation of this compound’s kinase inhibition activity?

Basic Bioactivity Screening Question

Use enzyme-linked assays:

- Kinase profiling : Screen against a panel of kinases (e.g., BTK, EGFR) using ADP-Glo™ or fluorescence polarization assays to measure IC₅₀ values .

- Cellular assays : Test anti-proliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing potency to Ibrutinib or similar reference inhibitors .

- Selectivity assessment : Pair with counter-screens against non-target kinases to identify off-target effects .

How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity for specific kinases?

Advanced SAR Question

Methodology includes:

- Functional group substitutions : Replace the phenylthio group with electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic kinase pockets .

- Piperidine ring modifications : Introduce methyl or fluorine substituents to the piperidine ring to alter conformational flexibility and reduce off-target interactions .

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding domains, prioritizing residues like Cys481 (BTK) or Lys745 (EGFR) .

What experimental strategies can resolve contradictions in enzymatic vs. cellular activity data?

Advanced Data Analysis Question

Approaches include:

- Cellular permeability assessment : Measure intracellular concentrations via LC-MS/MS to determine if poor membrane penetration explains reduced cellular efficacy .

- Metabolic stability testing : Incubate the compound with liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .

- Proteome-wide profiling : Use affinity chromatography or thermal shift assays to detect unexpected protein targets contributing to cellular effects .

How can researchers investigate the role of the pyrimidin-4-yloxy group in target binding using mechanistic studies?

Advanced Mechanistic Question

Employ:

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics between the compound and purified kinase domains, comparing ΔG values with/without the pyrimidin-4-yloxy moiety .

- Site-directed mutagenesis : Engineer kinase mutants (e.g., BTK T474A) to test hydrogen bonding or steric interactions with the pyrimidine oxygen .

- Kinetic assays : Measure kcat/Km ratios to determine if the group influences substrate competition or allosteric modulation .

What crystallographic methods are optimal for analyzing this compound’s binding mode in kinase complexes?

Advanced Structural Biology Question

Protocols include:

- Co-crystallization : Soak the compound into kinase crystals (e.g., PDB 4YBT) at 10 mM concentration and 18°C for 24–48 hours .

- Diffraction data collection : Use synchrotron radiation (λ = 0.978 Å) to achieve <2.0 Å resolution, focusing on electron density maps for the phenylthio and piperidine groups .

- Molecular replacement : Refine structures using PHENIX or CCP4, validating ligand placement with simulated annealing omit maps .

How should researchers handle discrepancies in toxicity profiles across different cell lines?

Advanced Toxicology Question

Strategies involve:

- ROS detection assays : Use DCFH-DA probes to quantify reactive oxygen species (ROS) levels in sensitive vs. resistant cell lines .

- Transcriptomic analysis : Perform RNA-seq to identify upregulated detoxification pathways (e.g., glutathione metabolism) in resistant cells .

- Metabolite profiling : Compare intracellular metabolites via UPLC-QTOF-MS to uncover differential metabolic activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.